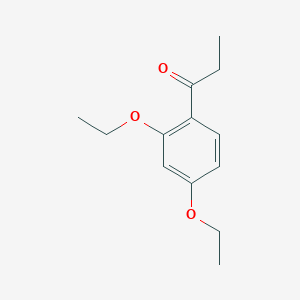
1-(2,4-Diethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Diethoxyphenyl)propan-1-one is an organic compound with the molecular formula C₁₂H₁₆O₃. This compound is characterized by the presence of two ethoxy groups (-OCH₂CH₃) attached to the benzene ring at the 2 and 4 positions, and a propan-1-one (acetone) group attached to the benzene ring at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Diethoxyphenyl)propan-1-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,4-diethoxybenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Diethoxyphenyl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form 2,4-diethoxybenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with reagents such as bromine (Br₂) or nitric acid (HNO₃) introducing substituents at the ortho and para positions relative to the ethoxy groups.
Major Products Formed:
Oxidation: 2,4-Diethoxybenzoic acid
Reduction: 1-(2,4-Diethoxyphenyl)propan-1-ol
Substitution: Brominated or nitro-substituted derivatives of this compound
Scientific Research Applications
1-(2,4-Diethoxyphenyl)propan-1-one has various scientific research applications across different fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
1-(2,4-Diethoxyphenyl)propan-1-one is structurally similar to other compounds such as 1-(2,4-dimethoxyphenyl)propan-1-one and 2',4'-dimethoxyacetophenone. the presence of ethoxy groups instead of methoxy groups gives it unique chemical and physical properties. These differences can affect its reactivity, solubility, and biological activity, making it distinct from its analogs.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)propan-1-one
2',4'-Dimethoxyacetophenone
1-(2,4-Dimethoxyphenyl)ethanol
This comprehensive overview provides a detailed understanding of 1-(2,4-Diethoxyphenyl)propan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,4-diethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-12(14)11-8-7-10(15-5-2)9-13(11)16-6-3/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVIFUFMDUJXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














